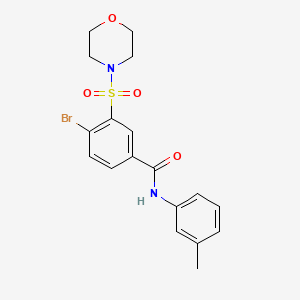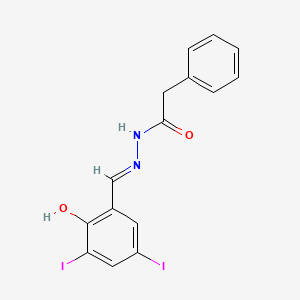
5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide
Vue d'ensemble
Description
5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a naphthamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide have been extensively studied in scientific research. This compound has shown promising results in cancer research, particularly in the treatment of breast cancer and ovarian cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. These findings suggest that this compound has potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide involves the inhibition of various signaling pathways that are important for cancer cell growth and survival. Studies have shown that this compound inhibits the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently activated in cancer cells. Additionally, this compound has been found to inhibit the NF-κB pathway, which is a signaling pathway that is involved in inflammation and cell survival. These findings suggest that this compound has a multi-targeted mechanism of action that makes it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. These findings suggest that this compound has potential as a therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide in lab experiments include its reproducible synthesis method and its multi-targeted mechanism of action. Additionally, this compound has shown promising results in various in vitro and in vivo studies, which suggests that it has potential as a therapeutic agent for cancer treatment. However, there are also limitations to using this compound in lab experiments. For example, this compound has not been extensively studied in clinical trials, which means that its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer treatment. Additionally, studies could explore the use of this compound in combination with other cancer therapies to enhance its efficacy. Another direction is to study the safety and efficacy of this compound in clinical trials, which could provide valuable information for its potential use in humans. Finally, studies could investigate the use of this compound in other disease areas, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)-1-naphthamide involves the reaction of 2,5-dimethoxybenzaldehyde with 1-bromo-2-naphthoic acid in the presence of a base. The resulting intermediate is then treated with ammonium chloride to yield the final product. This synthesis method has been reported in various scientific papers and has been found to be efficient and reproducible.
Propriétés
IUPAC Name |
5-bromo-N-(2,5-dimethoxyphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-12-9-10-18(24-2)17(11-12)21-19(22)15-7-3-6-14-13(15)5-4-8-16(14)20/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNZVGRSPMFIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200039 | |
| Record name | 5-Bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423148-77-0 | |
| Record name | 5-Bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423148-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)


![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6104948.png)

![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B6104984.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6104990.png)
![phenyl(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6105014.png)